Lipophilicity (XLogP3) Shift Versus 1-(Phenylsulfonyl)pyrrole and 2-(Methylsulfonyl)-1H-pyrrole
2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole exhibits an intermediate computed XLogP3 of 1.5, occupying a lipophilicity window distinct from its two most direct mono-sulfonylated comparators: 1-(phenylsulfonyl)pyrrole (XLogP3 = 1.9) and 2-(methylsulfonyl)-1H-pyrrole (XLogP3 = 0.3) [1]. This represents a log unit difference of +1.2 versus the N—H pyrrole analog and −0.4 versus the N-phenylsulfonyl-only analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-(Phenylsulfonyl)pyrrole XLogP3 = 1.9; 2-(Methylsulfonyl)-1H-pyrrole XLogP3 = 0.3 |
| Quantified Difference | Δ = –0.4 log units vs 1-(phenylsulfonyl)pyrrole; Δ = +1.2 log units vs 2-(methylsulfonyl)-1H-pyrrole |
| Conditions | XLogP3 algorithm (PubChem release 2025); identical computation method across all three compounds |
Why This Matters
A 1.2 log unit difference in computed LogP predicts substantially altered membrane permeability and reversed-phase chromatographic retention, directly impacting bioassay design and lead optimization decisions.
- [1] PubChem computed XLogP3 values: CID 121219466 (target, XLogP3=1.5), CID 140146 (1-phenylsulfonylpyrrole, XLogP3=1.9), CID 12789403 (2-methylsulfonyl-1H-pyrrole, XLogP3=0.3). National Center for Biotechnology Information, 2025. View Source
